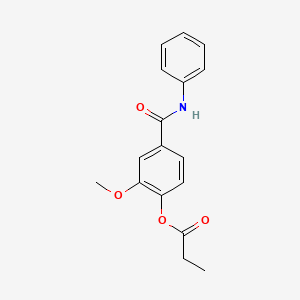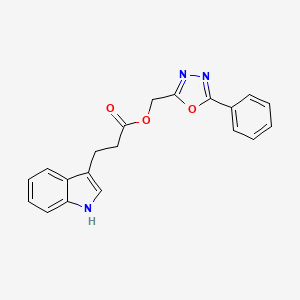![molecular formula C20H19NO3 B4402019 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4402019.png)
1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone
Vue d'ensemble
Description
1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone, also known as Q-PEP, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of neuroscience. Q-PEP is a small molecule that has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs to treat a variety of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone is not fully understood, but it is thought to work by modulating the activity of certain receptors in the brain. This compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation. This may explain its potential use in the treatment of addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can increase the release of dopamine in certain areas of the brain, leading to increased motivation and reward-seeking behavior. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone is its high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, one limitation is its complex synthesis process, which may make it difficult to produce in large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone. One area of interest is its potential use in the treatment of addiction and related disorders. Another area of interest is its potential use as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone has been the subject of extensive scientific research due to its potential applications in the field of neuroscience. Studies have shown that this compound has a high affinity for certain receptors in the brain, including the dopamine transporter and the sigma-1 receptor. These receptors are involved in a variety of neurological processes, including mood regulation, reward, and addiction.
Propriétés
IUPAC Name |
1-[2-(2-quinolin-8-yloxyethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-17(22)16-9-3-4-10-18(16)23-13-14-24-19-11-5-7-15-8-6-12-21-20(15)19/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZSWKYMVYRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)

![4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401956.png)
![1-(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4401967.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide](/img/structure/B4401976.png)
![1-{3-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4401981.png)
![2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401989.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-iodobenzamide](/img/structure/B4402001.png)
![2-[(2-cyanophenyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4402023.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B4402048.png)
